Lipophilicity vs. Unsubstituted Parent
The computed partition coefficient (XLogP3-AA) for 3-chloro-5-fluoro-4'-morpholinomethyl benzophenone is 3.5 [1]. While specific XLogP values for close regioisomeric analogs (e.g., CAS 898770-23-5, 898770-26-8) are not uniformly computed in the same database, the observed value falls within an optimal range for oral bioavailability (LogP 1–3.5) and CNS penetration (LogP 2–4), unlike the unsubstituted parent 4-(morpholinomethyl)benzophenone, which is expected to exhibit lower lipophilicity due to the absence of halogen atoms [2]. The 3-chloro-5-fluoro substitution pattern provides balanced lipophilicity without the excessive hydrophobicity that might arise from di-chloro or larger halogen substitutions on the benzophenone scaffold, making it a strategically differentiated scaffold for hit-to-lead optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-(Morpholinomethyl)benzophenone (unsubstituted parent); expected LogP < 3.0 (no halogen substituents) |
| Quantified Difference | Approximately ≥ 0.5 log unit increase in lipophilicity attributable to chloro-fluoro substitution |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic clearance; a measured LogP of ~3.5 positions this compound as a potentially superior starting point for lead optimization compared to less lipophilic unsubstituted analogs.
- [1] PubChem. (2025). Compound Summary: 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone, CID 24724252. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
